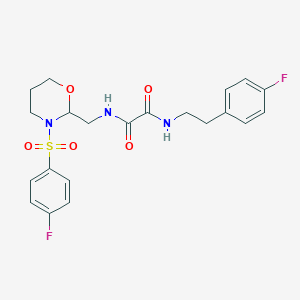

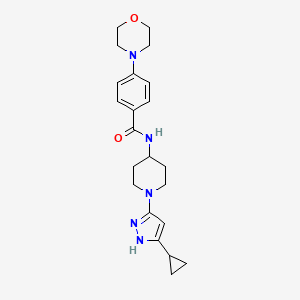

![molecular formula C18H18N2OS B2470535 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-ethoxybenzo[d]thiazole CAS No. 862977-10-4](/img/structure/B2470535.png)

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-ethoxybenzo[d]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-ethoxybenzo[d]thiazole” is a complex organic molecule that contains an isoquinoline and a benzo[d]thiazole moiety . Isoquinolines and benzo[d]thiazoles are both heterocyclic aromatic compounds, which are often found in biologically active molecules .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a 3,4-dihydroisoquinoline moiety attached to a 4-ethoxybenzo[d]thiazole moiety . The exact structure would need to be confirmed using spectroscopic techniques such as FT-IR, ESI-MS, 1 H NMR and 13 C NMR .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. As a complex organic molecule, it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would need to be determined experimentally. Based on its structure, it is likely to be a solid at room temperature .Applications De Recherche Scientifique

Antimicrobial and Anticancer Applications

Research on derivatives of thiadiazole and isoquinoline has shown promising antimicrobial and anticancer properties. For example, Schiff bases derived from 1,3,4-thiadiazole compounds have demonstrated significant DNA protective ability and strong antimicrobial activity against various pathogens. These compounds also exhibited cytotoxicity against cancer cell lines, suggesting potential use in chemotherapy (M. Gür et al., 2020) [https://consensus.app/papers/properties-analysis-newly-synthesized-schiff-bases-gür/897a336434ec5873b6ad976350cdb567/?utm_source=chatgpt].

Eco-Friendly Synthesis Methods

A study developed an eco-friendly protocol for synthesizing novel derivatives involving benzo[d]thiazol and isoquinoline via a one-pot C–C and C–N bond-forming strategy. This method highlights the importance of using water as an environmentally friendly solvent, showcasing the compound's role in sustainable chemistry practices (Maruti B. Yadav et al., 2020) [https://consensus.app/papers/synthesis-yadav/312808af8cef5b4bb76fda5285d8fa32/?utm_source=chatgpt].

Psychotropic and Anti-inflammatory Activities

N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives have been synthesized and characterized, demonstrating significant psychotropic, anti-inflammatory, and cytotoxic effects. These findings suggest the compound's utility in developing new treatments for various conditions, including inflammation and mental health disorders (A. Zablotskaya et al., 2013) [https://consensus.app/papers/synthesis-characterization-cytotoxicity-psychotropic-zablotskaya/a7f117ed16435045906ea54e5d9e1098/?utm_source=chatgpt].

Vasodilation Activity

Derivatives of 3,4-dihydro-1(2H)-isoquinolinones have been synthesized and shown to exhibit vasodilation activity. This research indicates potential applications in cardiovascular medicine, particularly in developing treatments for conditions requiring vasodilation (Zhang San-qi, 2010) [https://consensus.app/papers/synthesis-novel-sanqi/0cfb2b1fc3685c08aa558ef075fdee6f/?utm_source=chatgpt].

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of the compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-ethoxybenzo[d]thiazole is the enzyme aldo-keto reductase AKR1C3 . This enzyme is of significant interest in the treatment of both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound inhibits the metabolism of AKR1C3, affecting the downstream biochemical pathways associated with this enzyme . .

Pharmacokinetics

The compound has been shown to have good cellular potency , suggesting that it may have favorable bioavailability.

Result of Action

The result of the compound’s action is the inhibition of AKR1C3 metabolism . This inhibition could potentially disrupt the growth and proliferation of cancer cells, making it a target of interest in the treatment of breast and prostate cancer .

Propriétés

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-ethoxy-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-2-21-15-8-5-9-16-17(15)19-18(22-16)20-11-10-13-6-3-4-7-14(13)12-20/h3-9H,2,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMBHYIWVRJMIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-ethoxybenzo[d]thiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

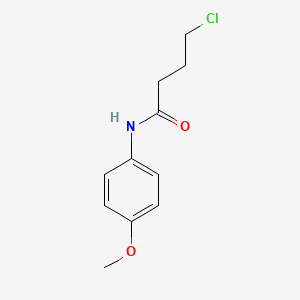

![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride](/img/structure/B2470456.png)

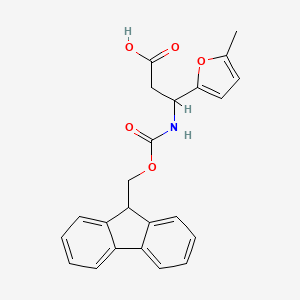

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2470461.png)

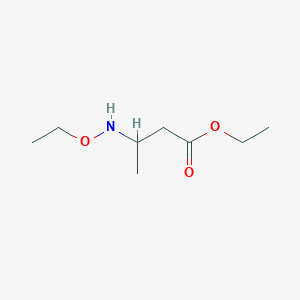

![N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2470465.png)

![[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2470470.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2470475.png)